molecular formula C14H15N B1600989 2-Methyl-N-(3-methylphenyl)aniline CAS No. 34801-11-1

2-Methyl-N-(3-methylphenyl)aniline

Cat. No. B1600989
CAS RN: 34801-11-1
M. Wt: 197.27 g/mol
InChI Key: BAWMCGDLFJGWSX-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methylphenyl)aniline is a chemical compound with the molecular formula C14H15N . It is a derivative of aniline, which is an organic compound widely used in the manufacturing of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions of aniline derivatives. For instance, a series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . Another study described the switchable synthesis of 2-methylene-3-aminoindolines and 2-methyl-3-aminoindoles by reactions of N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The exact mass of the molecule is 197.120453 Da . The InChI code for the compound is 1S/C14H15N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.25 g/mol, a XLogP3 value of 3.7, one hydrogen bond donor count, one hydrogen bond acceptor count, and two rotatable bond counts .

Scientific Research Applications

Corrosion Inhibition

One significant application is in the field of corrosion science, where compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic solutions. These studies have shown that such compounds are efficient corrosion inhibitors, with their effectiveness increasing with concentration. The adsorption of these compounds on the steel surface follows Langmuir’s isotherm, demonstrating their potential in protecting metals against corrosion in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Organic Synthesis and Catalysis

In the realm of organic chemistry, compounds structurally related to 2-Methyl-N-(3-methylphenyl)aniline have been utilized in various synthetic processes. For instance, visible-light-induced, iridium-catalyzed reactions involving N-Methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been reported, showcasing the role of such anilines in facilitating addition reactions under mild conditions. These reactions yield significant products for further chemical synthesis, highlighting the versatility of anilines in organic synthesis (Lenhart & Bach, 2014).

Electroluminescence and Material Science

Another field of application is in material science, particularly in the synthesis of luminescent materials. Compounds like N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives have been studied for their potential in creating highly luminescent platinum complexes, which are applicable in electroluminescence and as materials for organic light-emitting diode (OLED) devices. Such studies contribute to the development of new materials with potential applications in displays and lighting technologies (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).

Environmental Sensing

Further, derivatives of this compound have been investigated for their use in environmental sensing, such as detecting metal ions and volatile organic compounds (VOCs). These compounds, due to their specific chemical interactions with analytes, offer sensitive and selective detection methods, which are crucial for monitoring and controlling pollutants in the environment (Shree, Sivaraman, Siva, & Chellappa, 2019).

properties

IUPAC Name

2-methyl-N-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-6-5-8-13(10-11)15-14-9-4-3-7-12(14)2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMCGDLFJGWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495590
Record name 2-Methyl-N-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34801-11-1
Record name 2-Methyl-N-(3-methylphenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34801-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(3-methylphenyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-(m-tolyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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